

Elvitegravir: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 11*

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Introduction

Elvitegravir is a potent, once-daily oral antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It is a critical component of several fixed-dose combination therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and resistance profile of Elvitegravir, supplemented with detailed experimental methodologies and visual representations to support research and drug development efforts.

Chemical Structure and Identification

Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its function as an HIV-1 integrase inhibitor.

Chemical Structure:

 Chemical structure of Elvitegravir

Table 1: Chemical Identification of Elvitegravir

Identifier	Value
IUPAC Name	6-[(3-Chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid[1][2]
CAS Number	697761-98-1[1][3]
Molecular Formula	C ₂₃ H ₂₃ ClFNO ₅ [1]
Molecular Weight	447.89 g/mol [1]
PubChem CID	5277135[1]
DrugBank ID	DB09101[1]
Synonyms	GS-9137, JTK-303, EVG[3][4]

Physicochemical Properties

The physicochemical properties of Elvitegravir influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Elvitegravir

Property	Value	Experimental Method
Melting Point	151 °C[3] or 93-96°C[4]	Capillary Melting Point Apparatus
Aqueous Solubility	<0.3 mcg/mL[2]	Shake-Flask Method[5]
Solubility in Organic Solvents	Soluble in DMSO and ethanol[4]	Visual Inspection
pKa (Strongest Acidic)	5.97[6]	Potentiometric Titration
logP	3.6 (Predicted)	Shake-Flask Method
Appearance	Off-white to pale yellow solid[4]	Visual Inspection

Experimental Protocols

Objective: To determine the equilibrium solubility of Elvitegravir in water.

Methodology:

- Excess solid Elvitegravir is added to a known volume of purified water in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove undissolved solid.
- The concentration of Elvitegravir in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- The experiment is performed in triplicate to ensure reproducibility.

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of Elvitegravir.

Methodology:

- A known concentration of Elvitegravir is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble compounds).
- The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Objective: To determine the lipophilicity of Elvitegravir.

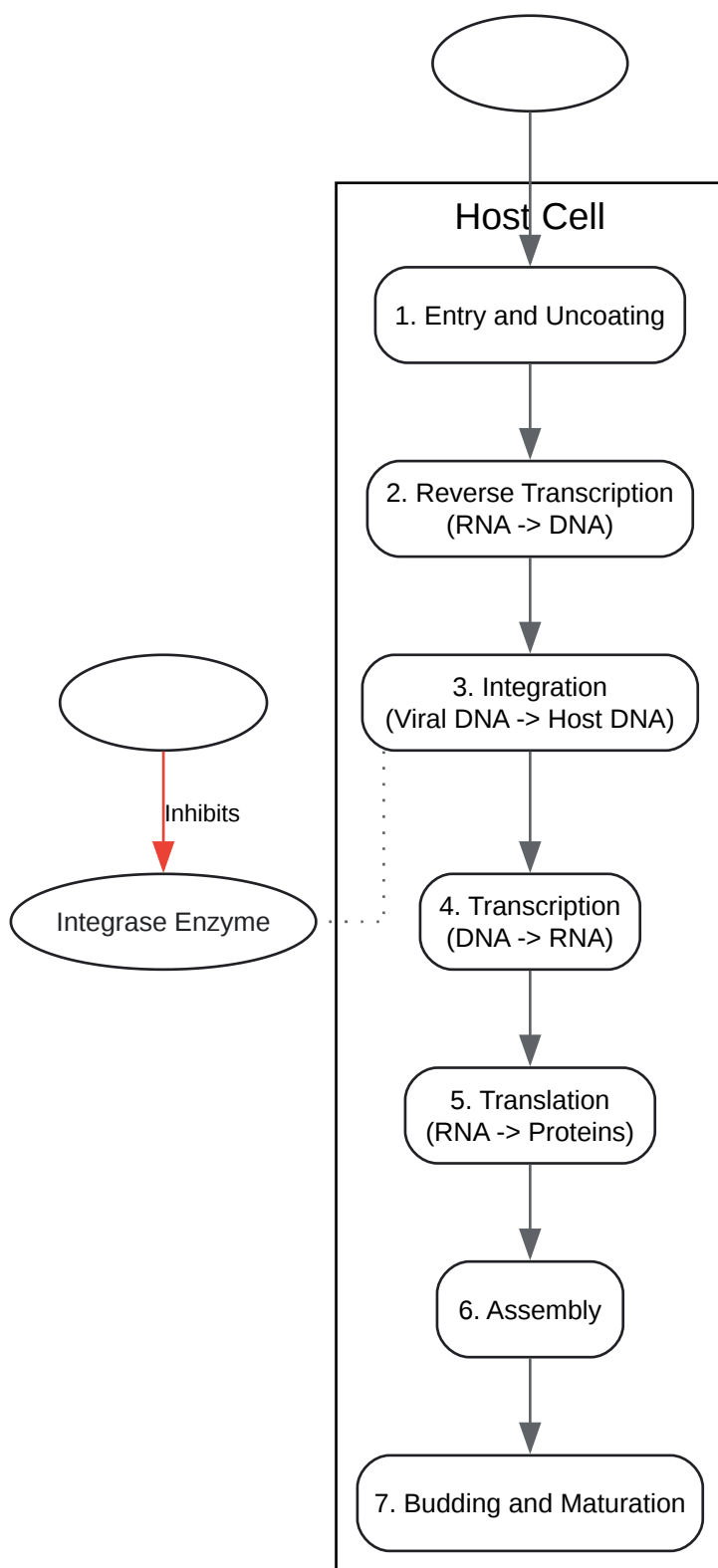
Methodology:

- Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.
- A known amount of Elvitegravir is dissolved in one of the phases (usually the one in which it is more soluble).
- The two phases are mixed vigorously in a sealed container for a set period to allow for partitioning of the drug.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of Elvitegravir in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- $\log P$ is the base-10 logarithm of the partition coefficient.

Mechanism of Action

Elvitegravir is a potent inhibitor of HIV-1 integrase, a viral enzyme essential for the replication of HIV.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer.[2] By blocking this process, Elvitegravir prevents the establishment of a productive and persistent infection.

Signaling Pathway: HIV-1 Replication and Site of Elvitegravir Action



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Caption: HIV-1 replication cycle and the inhibitory action of Elvitegravir on the integrase enzyme.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of Elvitegravir against recombinant HIV-1 integrase.

Methodology:

- Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate (oligonucleotide mimicking the host DNA), and assay buffer.
- Procedure: a. Recombinant HIV-1 integrase is pre-incubated with varying concentrations of Elvitegravir. b. The donor DNA substrate is added to the mixture. c. The strand transfer reaction is initiated by the addition of the target DNA substrate. d. The reaction is allowed to proceed for a defined period at 37°C and then stopped. e. The reaction products (integrated DNA) are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled DNA or fluorescence if using fluorescently labeled DNA). f. The concentration of Elvitegravir that inhibits 50% of the integrase activity (IC_{50}) is calculated.

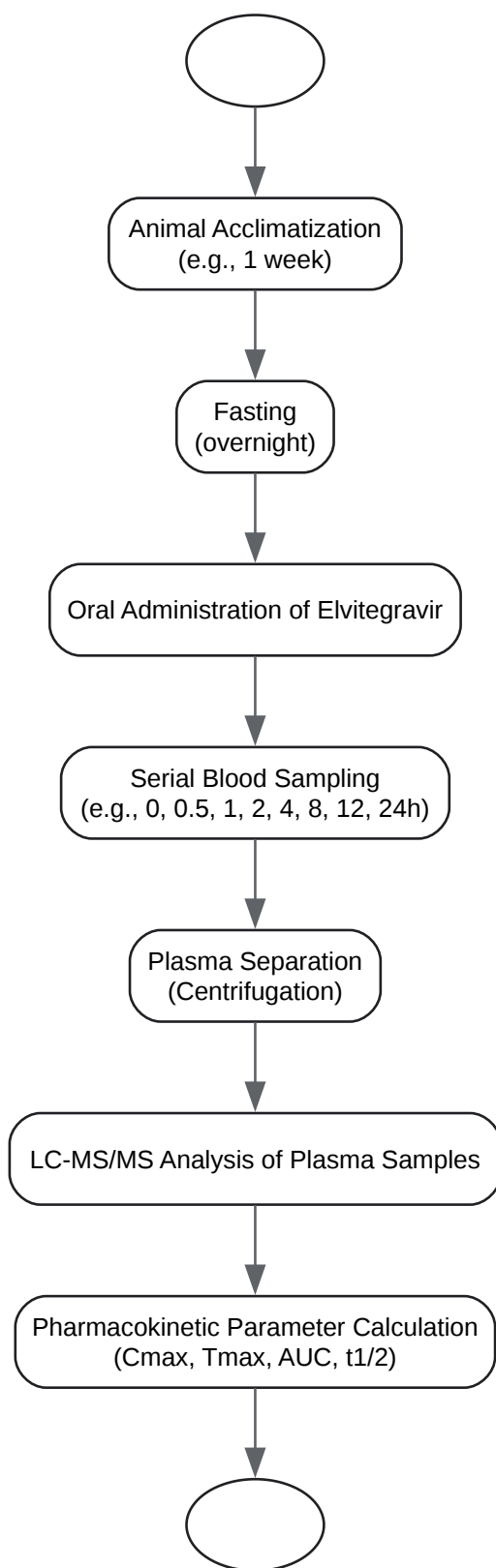
Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Elvitegravir is dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters of Elvitegravir

Parameter	Value	Notes
Bioavailability	Increased with food	Co-administered with a pharmacokinetic enhancer (cobicistat or ritonavir) to boost plasma concentrations.[1]
Protein Binding	98-99%[1]	Primarily to albumin and alpha-1-acid glycoprotein.
Metabolism	Primarily by CYP3A enzymes in the liver.[1]	Also undergoes glucuronidation via UGT1A1/3. [2]
Elimination Half-life	Approximately 12.9 hours (when boosted with cobicistat) [1]	Allows for once-daily dosing.
Excretion	Primarily in feces (~93%), with a small amount in urine (~7%) [1]	
IC ₅₀ (in vitro)	0.7 nM (against HIV-1 IIIB)[4]	Varies depending on the HIV-1 strain.
EC ₅₀ (cell-based)	0.21 - 1.15 nM[7]	Varies depending on the cell type and viral isolate.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats



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Caption: A typical workflow for an in vivo pharmacokinetic study of Elvitegravir in a rat model.

Synthesis of Elvitegravir

Several synthetic routes for Elvitegravir have been reported, often involving the construction of the quinolone core followed by the addition of the side chains. A common approach starts from 2,4-dimethoxyacetophenone.

Experimental Protocol: A Representative Synthetic Step (Negishi Coupling)

Objective: To couple the quinolone core with the 3-chloro-2-fluorobenzyl side chain. This is a key step in many synthetic routes.

Methodology:

- Reactants: A protected 6-halo-quinolone derivative, 3-chloro-2-fluorobenzylzinc bromide, and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$).
- Procedure: a. To a solution of the 6-halo-quinolone derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), the palladium catalyst is added. b. The solution of 3-chloro-2-fluorobenzylzinc bromide is then added dropwise at a controlled temperature. c. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. d. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. e. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography to yield the coupled product.

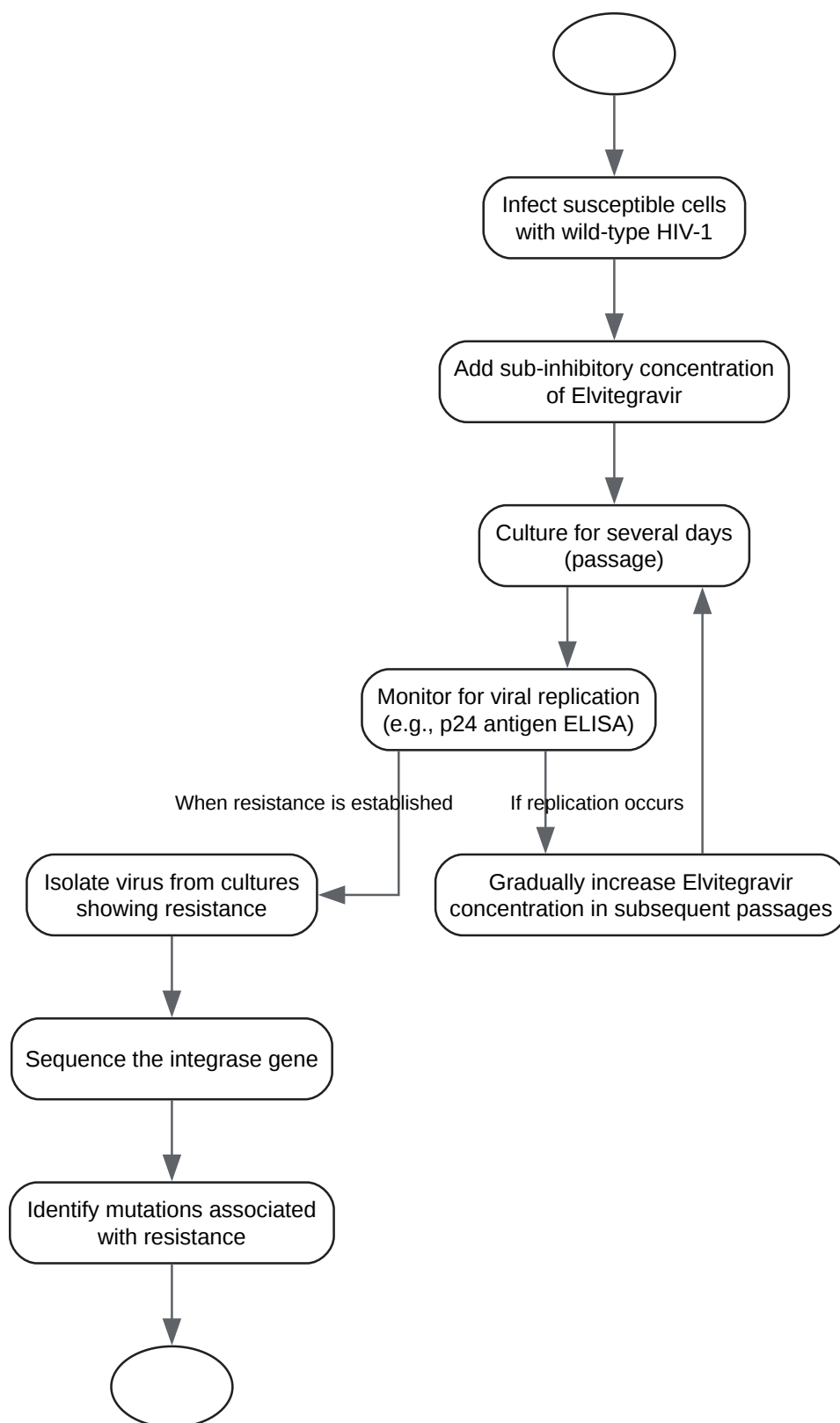
Resistance Profile

As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a clinical concern for Elvitegravir. Resistance is primarily associated with specific mutations in the integrase gene.

Table 4: Key Resistance-Associated Mutations for Elvitegravir

Primary Mutation	Consequence
T66I/A/K	Reduced susceptibility to Elvitegravir.
E92Q/G	Significantly reduced susceptibility.
T97A	Reduced susceptibility.
S147G	Reduced susceptibility.
Q148R/H/K	High-level resistance to Elvitegravir and cross-resistance to other INSTIs.[8]
N155H	Reduced susceptibility to Elvitegravir.[8]

Experimental Workflow: In Vitro Selection of Drug-Resistant HIV-1



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Caption: A generalized workflow for the in vitro selection of Elvitegravir-resistant HIV-1 strains.

Conclusion

Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with a robust profile of potent antiviral activity and favorable pharmacokinetic properties that allow for once-daily dosing as part of combination therapy. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for the development of new analogs and formulations. The provided experimental methodologies offer a foundation for researchers to conduct further studies on Elvitegravir and other INSTIs. Continued research into its resistance profile is essential for optimizing its clinical use and for the development of next-generation antiretroviral agents.

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